molecular formula C7H6BrF3N2O2 B506637 [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 299405-26-8

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B506637
CAS No.: 299405-26-8
M. Wt: 287.03g/mol
InChI Key: DHXFUPHNMRHCSK-UHFFFAOYSA-N
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Description

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound with the molecular formula C7H6BrF3N2O2 and a molecular weight of 287.037 g/mol This compound features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring . The bromine, methyl, and trifluoromethyl substituents can be introduced through various halogenation, alkylation, and trifluoromethylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-5-methyl-1H-pyrazol-1-yl]acetic acid: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Lacks the bromine atom, potentially affecting its reactivity in substitution reactions.

    [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: Lacks the methyl group, which may influence its steric and electronic properties.

Uniqueness: : The presence of the trifluoromethyl group in [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity . This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFUPHNMRHCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299405-26-8
Record name 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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